6-(2-fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one
Overview
Description
6-(2-fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. This compound is characterized by the presence of a pyridazinone core substituted with fluoro and methoxy groups on the phenyl rings. It is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: Introduction of the fluoro and methoxy groups on the phenyl rings can be carried out using electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the substituted phenyl rings with the pyridazinone core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for each step.
Catalyst Selection: Efficient catalysts are chosen to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or organolithium compounds for nucleophilic substitution; halogens or sulfonyl chlorides for electrophilic substitution.
Major Products
Oxidation: Formation of fluoro-methoxybenzaldehyde or fluoro-methoxybenzoic acid derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazinone derivatives depending on the substituents introduced.
Scientific Research Applications
6-(2-fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes or receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-(2-fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or receptors involved in signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, or apoptosis by binding to its targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-chloro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one
- 6-(2-fluoro-4-methylphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one
- 6-(2-fluoro-4-methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one
Uniqueness
- Substituent Effects : The presence of fluoro and methoxy groups on the phenyl rings imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Biological Activity : Compared to similar compounds, it may exhibit distinct biological activities due to the specific arrangement of substituents.
Properties
IUPAC Name |
6-(2-fluoro-4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-14-5-3-13(4-6-14)12-22-19(23)10-9-18(21-22)16-8-7-15(25-2)11-17(16)20/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSHGMKJVMHPNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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